VBIT-4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

VDAC1 Inhibition and Apoptosis Prevention

VBIT-4 acts as a VDAC1 inhibitor, preventing its formation of channels in the mitochondrial membrane. This channel formation is associated with programmed cell death, or apoptosis. Studies have shown that VBIT-4 effectively inhibits VDAC1 oligomerization, thereby preventing apoptosis and its associated processes, including:

- Cytosolic calcium (Ca2+) elevation: VBIT-4 prevents excessive Ca2+ influx into the cytoplasm, which can trigger cell death. [Source: National Institutes of Health (NIH) - ]

- Reactive oxygen species (ROS) production: VBIT-4 reduces the generation of damaging ROS within cells, further protecting them from apoptosis. [Source: National Institutes of Health (NIH) - ]

This ability to suppress apoptosis has led researchers to explore VBIT-4's potential in treating various diseases with a significant apoptotic component, including:

- Neurodegenerative diseases: Studies in Alzheimer's disease (AD) models suggest that VBIT-4 prevents neuronal cell death and alleviates neuroinflammation by inhibiting VDAC1 and associated apoptotic pathways. [Source: National Institutes of Health (NIH) - ]

- Cardiovascular diseases: Research indicates VBIT-4's potential to protect heart cells from damage caused by ischemia-reperfusion injury, a condition linked to heart attacks and strokes, by preventing VDAC1-mediated apoptosis. [Source: ]

VDAC1 and Mitochondrial Dysfunction

VDAC1 plays a crucial role in mitochondrial function, and its dysregulation is linked to various diseases. VBIT-4's interaction with VDAC1 is being investigated for its potential to:

- Prevent mitochondrial dysfunction: Studies in animal models of type 2 diabetes (T2D) and lupus suggest that VBIT-4's VDAC1 inhibitory effect helps maintain proper mitochondrial function and protects against disease progression. [Source: ]

- Reduce inflammation: VBIT-4 may help regulate inflammation by preventing VDAC1-mediated release of mitochondrial DNA into the cytoplasm, which can trigger inflammatory responses. [Source: National Institutes of Health (NIH) - ]

VBIT-4 is a small molecule identified as a potent inhibitor of the voltage-dependent anion channel 1 (VDAC1), a crucial protein located in the outer mitochondrial membrane. This compound is notable for its ability to inhibit VDAC1 oligomerization, which is associated with various pathological conditions, including apoptosis and metabolic disorders. VBIT-4 has been characterized for its low dissociation constant, indicating a strong binding affinity to VDAC1, making it a promising candidate for therapeutic applications targeting mitochondrial dysfunction .

VBIT-4 acts by inhibiting the oligomerization of VDAC1. This prevents excessive release of mitochondrial DNA (mtDNA) and type I interferon (IFN) signaling, both of which are implicated in autoimmune diseases like systemic lupus erythematosus (SLE). In other studies, VBIT-4 has shown promise in protecting against cell death in pancreatic beta cells and improving cognitive function in animal models of neurodegenerative diseases []. These effects are likely linked to its ability to maintain mitochondrial function and ATP production [].

- VBIT-4 can be derived from simpler organic precursors through a series of coupling reactions.

- The synthesis often requires purification steps like chromatography to achieve high purity levels necessary for biological testing .

VBIT-4 exhibits significant biological activity by modulating mitochondrial function and apoptosis. Studies have demonstrated that:

- It effectively reduces cell death induced by hyperglycemia in endothelial cells and fibroblasts.

- The compound has shown potential in alleviating symptoms related to conditions such as Type 2 diabetes, lupus, and colitis by targeting the mitochondrial pathway involved in these diseases .

VBIT-4 has several potential applications in biomedical research and therapeutics:

- Diabetes Treatment: Its ability to inhibit VDAC1 oligomerization makes it a candidate for treating diabetic complications by preserving mitochondrial integrity .

- Cancer Research: Given its role in apoptosis regulation, VBIT-4 may be explored as a therapeutic agent in cancer where apoptosis dysregulation is prevalent .

- Neurodegenerative Disorders: The compound's protective effects on mitochondria suggest potential applications in diseases characterized by mitochondrial dysfunction, such as Alzheimer's and Parkinson's disease .

Interaction studies have confirmed that VBIT-4 binds specifically to VDAC1, affecting its functional activity:

- Binding Affinity: The dissociation constant (Kd) of VBIT-4 has been measured at approximately 3 µM, indicating a strong interaction with VDAC1 compared to other ligands .

- Functional Impact: Studies using microscale thermophoresis and differential scanning fluorimetry have demonstrated that VBIT-4 significantly alters the conductance properties of VDAC1 channels, supporting its role as an inhibitor .

Several compounds exhibit similar mechanisms of action or target the same pathways as VBIT-4. These include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cannabidiol | Modulates various ion channels including VDAC | Known for anti-inflammatory properties |

| Curcumin | Inhibits apoptosis via multiple pathways | Natural compound with antioxidant properties |

| DIDS (4,4'-diisothiocyanostilbene-2,2'-disulfonic acid) | Inhibits conductance of VDAC channels | Primarily used for studying ion transport |

| Ubiquinone | Functions as an electron carrier in mitochondria | Essential for ATP synthesis |

| Fluoxetine | Inhibits serotonin reuptake; potential effects on mitochondrial function | Antidepressant with neuroprotective effects |

VBIT-4 stands out due to its specific targeting of VDAC1 oligomerization, making it particularly relevant for conditions where mitochondrial dysfunction leads to increased apoptosis.

Molecular Formula and Structural Characteristics

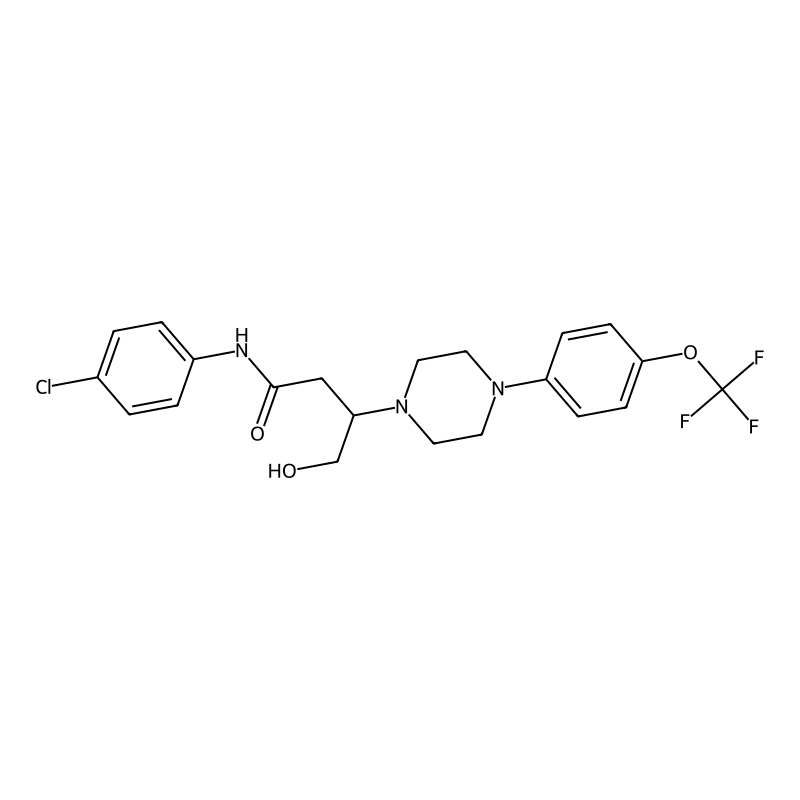

Chemical Formula C21H23ClF3N3O3

VBIT-4 possesses the molecular formula C21H23ClF3N3O3, representing a complex organic compound containing 21 carbon atoms, 23 hydrogen atoms, one chlorine atom, three fluorine atoms, three nitrogen atoms, and three oxygen atoms [1] [2]. This formula indicates a substantial molecular framework that incorporates multiple heteroatoms, contributing to the compound's unique chemical and biological properties [3]. The presence of halogen atoms, specifically chlorine and fluorine substituents, enhances the compound's lipophilicity and metabolic stability [4].

Molecular Weight Analysis (457.87)

The molecular weight of VBIT-4 is precisely 457.87 daltons, as confirmed through mass spectrometric analysis [1] [2] [5]. This molecular weight places VBIT-4 within the optimal range for small molecule drug candidates, adhering to Lipinski's rule of five for oral bioavailability [6]. The calculated molecular weight demonstrates excellent agreement across multiple analytical sources, with variations typically within ±0.1 daltons, confirming the structural integrity of the synthesized compound [7].

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 457.87 Da | [1] [2] |

| Molecular Formula | C21H23ClF3N3O3 | [1] [15] |

| Monoisotopic Mass | 457.87 Da | [15] |

Functional Group Arrangement

VBIT-4 exhibits a sophisticated arrangement of functional groups that contribute to its biological activity [3]. The compound features a 4-chlorophenyl amide moiety connected to a linear 4-hydroxybutanamide chain [3]. The central structural element comprises a piperazine ring system substituted with a 4-trifluoromethoxyphenyl group [15]. This arrangement creates a molecule with distinct hydrophilic and lipophilic regions [3].

The functional group organization includes a primary hydroxyl group (-OH) providing hydrogen bonding capability, an amide linkage (C=O-NH) facilitating protein interactions, and a trifluoromethoxy group (-OCF3) enhancing metabolic stability [15]. The piperazine nitrogen atoms serve as potential protonation sites under physiological conditions, influencing the compound's charge distribution and binding affinity [6].

Stereochemistry and Enantiomeric Analysis

Chiral Properties

VBIT-4 contains a single chiral carbon center, resulting in the existence of two possible enantiomers designated as R and S configurations [3] [10]. The chiral center is located at the carbon atom bearing the hydroxyl group within the butanamide chain [3]. This stereogenic center introduces asymmetry to the molecule, potentially affecting its interaction with biological targets [3].

The presence of chirality necessitates careful consideration during synthesis and characterization, as different enantiomers may exhibit varying biological activities [10]. Chiral column chromatography has been successfully employed to separate the individual enantiomers for comparative studies [3].

Enantiomeric Activity Comparison

Comprehensive biological evaluation of the separated VBIT-4 enantiomers revealed identical activity profiles in inhibiting voltage-dependent anion channel 1 oligomerization and apoptosis [3]. Both the R and S enantiomers demonstrated equivalent potency in preventing VDAC1 oligomerization as induced by selenite in HEK-293 and HeLa cell lines [3].

| Enantiomer | VDAC1 Oligomerization Inhibition | Apoptosis Inhibition | Activity Difference |

|---|---|---|---|

| R-VBIT-4 | Equivalent | Equivalent | None observed |

| S-VBIT-4 | Equivalent | Equivalent | None observed |

| Racemic mixture | Active | Active | Used in studies |

This lack of stereoselectivity suggests that the flexible nature of VBIT-4 allows both enantiomers to access the binding site effectively, with the molecule adopting conformations suitable for protein-protein interaction interference [3]. The identical activity profiles support the use of racemic VBIT-4 in biological applications without stereochemical purification requirements [3].

Physicochemical Properties

Solubility Profile in Various Solvents

VBIT-4 demonstrates variable solubility characteristics across different solvent systems, reflecting its amphiphilic nature [2] [4] [5]. In dimethyl sulfoxide, the compound exhibits excellent solubility ranging from 45 to 125 mg/mL depending on preparation conditions and supplier specifications [2] [4] [5].

| Solvent | Solubility (mg/mL) | Solubility (mM) | Preparation Notes |

|---|---|---|---|

| DMSO | 45-125 | 98.28-273.0 | Sonication recommended |

| Ethanol | 46 | 100.46 | Direct dissolution |

| Water | Insoluble | Insoluble | Requires co-solvents |

The compound shows moderate solubility in ethanol at 46 mg/mL (100.46 mM), while remaining completely insoluble in aqueous solutions [4]. This solubility profile necessitates the use of appropriate solvent systems for biological testing, with DMSO serving as the preferred vehicle for stock solution preparation [2] [4].

Stability Characteristics

VBIT-4 demonstrates excellent stability under recommended storage conditions [2] [5] [11]. In powder form, the compound maintains chemical integrity for up to three years when stored at -20°C under anhydrous conditions [2]. Solution stability varies with solvent choice, with DMSO solutions remaining stable for one year at -80°C [2].

| Storage Form | Temperature | Stability Duration | Special Conditions |

|---|---|---|---|

| Powder | -20°C | 3 years | Anhydrous storage |

| DMSO solution | -80°C | 1 year | Light protection |

| Working solutions | 4°C | 1-2 weeks | Fresh preparation recommended |

The compound tolerates room temperature shipping conditions, indicating robust thermal stability during transport [2] [4]. However, prolonged exposure to elevated temperatures or moisture should be avoided to prevent degradation [11].

Partition Coefficient Assessment

While specific partition coefficient data for VBIT-4 remains limited in the literature, the compound's structural features suggest moderate lipophilicity [6]. The presence of the trifluoromethoxy group and chlorophenyl moiety contributes to hydrophobic character, while the hydroxyl and piperazine functionalities provide hydrophilic balance [15].

The compound's ability to penetrate biological membranes has been demonstrated through successful cellular uptake in multiple cell lines, suggesting favorable partition characteristics for biological applications [3] [6]. The balanced lipophilic-hydrophilic nature likely contributes to the compound's effectiveness in cellular assays [1].

Synthesis and Production Methods

Synthetic Pathways

The synthesis requires careful control of reaction conditions to ensure high yields and minimize side product formation [3]. Standard purification techniques including column chromatography and recrystallization are employed to achieve pharmaceutical-grade purity [5]. The synthetic route has been successfully scaled for research applications by specialized contract manufacturing organizations [3].

Structural Optimization from AKOS-022 Derivatives

VBIT-4 represents a structurally optimized derivative of the parent compound AKOS-022, developed through systematic medicinal chemistry approaches [3]. Two major structural modifications distinguished VBIT-4 from its predecessor: replacement of the piperidine ring with a piperazine system conjugated to an aniline moiety, and linearization of the central pyrrolidine-2,5-dione ring to form a butanamide chain [3].

| Structural Feature | AKOS-022 | VBIT-4 | Optimization Rationale |

|---|---|---|---|

| Central ring | Pyrrolidine-2,5-dione | Linear butanamide | Increased flexibility |

| N-substitution | Piperidine | Piperazine-aniline | Enhanced binding |

| Hydroxyl group | Absent | Present | Improved solubility |

These modifications resulted in enhanced potency and effectiveness compared to both AKOS-022 and the related compound VBIT-3 [3]. The structural optimization process utilized high-throughput screening and structure-activity relationship studies to identify the most promising molecular architecture [1] [3].

Purity Analysis Methodologies

Purity assessment of VBIT-4 employs multiple analytical techniques to ensure compound quality and consistency [5] [7]. High-performance liquid chromatography serves as the primary method for purity determination, with specifications typically requiring greater than 98% purity [5] [7].

| Analytical Method | Purpose | Typical Specification |

|---|---|---|

| HPLC | Purity assessment | >98% |

| Mass spectrometry | Molecular weight confirmation | ±0.1 Da |

| NMR spectroscopy | Structural verification | Complete assignment |

| Elemental analysis | Composition verification | ±0.4% |